N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Descripción
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O/c1-19-12-17-26-25(18-19)28(22-10-5-4-6-11-22)34-30(32-26)31-24-15-13-23(14-16-24)29(35)33-27-20(2)8-7-9-21(27)3/h4-18H,1-3H3,(H,33,35)(H,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDKASLUWAJFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like nucleophilic substitution and amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzamide derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide exhibit promising anticancer activities. For instance, quinazoline derivatives have been extensively studied for their ability to inhibit specific kinases involved in cancer progression. The structure of this compound suggests potential interactions with targets such as tyrosine kinases, which are crucial in various signaling pathways related to cancer cell proliferation and survival .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of the Hedgehog signaling pathway, a critical pathway in embryonic development that, when aberrantly activated, contributes to the growth of several cancers . Additionally, the quinazoline moiety is known for its ability to interfere with ATP-binding sites on kinases, thereby blocking downstream signaling pathways that promote tumor growth.
Biochemical Applications
Enzyme Inhibition Studies
this compound has been implicated in enzyme inhibition studies. For example, compounds with similar structures have shown activity against urease enzymes, which are important for various physiological processes and have been targeted for therapeutic interventions in conditions such as kidney stones and certain infections .
Molecular Docking Studies
In silico studies using molecular docking techniques have demonstrated that this compound can bind effectively to active sites of target enzymes, suggesting a rational basis for its potential biological activities. These studies are crucial for understanding the binding affinities and interactions at the molecular level .
Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that can yield various derivatives with potentially enhanced biological activities. The modification of functional groups on the benzamide or quinazoline rings can lead to compounds with improved potency or selectivity against specific targets .
Case Study 1: Anticancer Activity
A study focusing on the anticancer activity of quinazoline derivatives revealed that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study employed MTT assays to evaluate cell viability and demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Enzyme Inhibition
Another research project investigated the urease inhibitory properties of similar benzamide derivatives. The results indicated that these compounds could effectively inhibit urease activity, which is pivotal in treating infections caused by urease-producing bacteria. The study utilized both in vitro assays and molecular docking simulations to confirm the binding interactions between the inhibitors and the enzyme active site .
Mecanismo De Acción
The mechanism by which N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Anticonvulsant Benzamides
Ameltolide (LY201116)
- Structure: 4-Amino-N-(2,6-dimethylphenyl)benzamide.
- Molecular Weight : ~255.3 g/mol (estimated).
- Key Features : Lacks the quinazolinyl group; simpler benzamide core.
- Activity: Potent anticonvulsant, but undergoes metabolic inactivation via N-acetylation, forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide .
- Comparison : The target compound’s quinazolinyl group may enhance metabolic stability by reducing susceptibility to N-acetylation, a limitation observed in Ameltolide.
3,4-Diamino-N-(2,6-dimethylphenyl)benzamide
Benzamide Derivatives with Varied Substituents
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (CAS 107634-14-0)
- Structure: Diethylaminoacetyl group at the 4-position.
- Molecular Weight : 353.463 g/mol.
- Key Features: The diethylamino group may enhance solubility but lacks the rigidity of the quinazoline ring.
- Comparison : The target compound’s quinazolinyl group likely confers higher aromaticity and steric hindrance, which could influence receptor selectivity .
Metalaxyl (CGA-48988)
- Structure : Methoxyacetyl-DL-alanine attached to 2,6-dimethylphenyl.
- Molecular Weight : 279.33 g/mol.
- Activity : Fungicide (unrelated to medicinal applications).
- Comparison: Highlights the versatility of the 2,6-dimethylphenyl group across industries. The target compound’s quinazolinylamino group replaces the methoxyacetyl chain, suggesting divergent biological targets .
Mepronil
- Structure : 3-(1-Methylethoxy)phenyl substituent.
- Activity : Fungicide.
- Comparison : Demonstrates how substituent flexibility (e.g., alkoxy groups) tailors benzamides for specific applications. The target compound’s rigid quinazoline moiety may limit such flexibility but enhance specificity .
Structural and Functional Analysis Table
Key Findings
Structural Complexity : The quinazolinyl group in the target compound introduces rigidity and aromaticity, which may enhance binding to hydrophobic pockets in biological targets compared to simpler benzamides like Ameltolide.
Metabolic Stability : Structural modifications in the target compound (e.g., quinazoline substitution) could reduce susceptibility to N-acetylation, addressing a key limitation of Ameltolide .
Diverse Applications : The 2,6-dimethylphenyl group is a common feature in both pharmaceuticals (e.g., anticonvulsants) and agrochemicals (e.g., metalaxyl), underscoring its versatility .
Functional Group Impact: Substituents such as diethylaminoacetyl (CAS 107634-14-0) or quinazolinylamino dictate solubility, bioavailability, and target specificity.
Actividad Biológica
N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The structure includes a quinazoline moiety, which is known for its diverse biological activities, and a benzamide functional group that enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N6O |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with quinazoline structures have shown significant activity against various cancer cell lines. In vitro assays demonstrated that derivatives exhibited cytotoxic effects on lung cancer cell lines such as A549 and HCC827, with IC50 values indicating potent activity at low concentrations (e.g., A549 IC50 = 2.12 μM) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that similar quinazoline derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies utilizing broth microdilution methods revealed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound could exhibit comparable effects .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to DNA or RNA, disrupting critical cellular processes such as replication and transcription. This binding can lead to apoptosis in cancer cells or inhibit bacterial growth by interfering with their metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other quinazoline derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-(2,6-Dimethylphenyl)-1-methyl-4-amidobenzamide | Moderate | Low |
| N-(6-Methylbenzothiazole)-acetamide | High | Moderate |
| N-(2-Methoxyphenyl)-quinazoline | High | High |
This table illustrates that while similar compounds exhibit varying degrees of biological activity, the specific substitution patterns in this compound may confer unique properties that enhance its efficacy.
Case Studies
- Antitumor Activity : A study investigated a series of quinazoline derivatives for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that modifications at the 4-position significantly increased cytotoxicity .
- Antibacterial Studies : Another research focused on the synthesis and evaluation of related compounds against bacterial strains. The findings suggested that certain structural features are crucial for enhancing antibacterial efficacy .
Q & A
Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide, and what critical reaction conditions must be optimized?
Methodological Answer: The synthesis involves multi-step protocols, including:
- Quinazoline Core Formation : Cyclization of precursors (e.g., anthranilic acid derivatives) under acidic/basic conditions.
- Coupling Reactions : Amide bond formation between the quinazoline and benzamide moieties using coupling agents like EDCl/HOBt .
- Functionalization : Introduction of methyl and phenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
Q. Key Optimization Parameters :
| Parameter | Example Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent System | DMF, dichloromethane, or THF | Affects reaction kinetics |
| Temperature | 60–100°C for cyclization steps | Ensures complete ring closure |
| Catalyst | Pd(PPh₃)₄ for cross-coupling | Reduces side reactions |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substituent patterns (e.g., dimethylphenyl groups at δ 2.2–2.5 ppm) .
- 2D NMR (COSY, HSQC) : Assign complex spin systems in the quinazoline and benzamide regions.
- Mass Spectrometry :
- ESI-HRMS : Validate molecular weight (e.g., m/z 481.5 [M+H⁺]) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure using SHELX software for refinement .
Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound?
Methodological Answer:
- Anticancer Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or HDACs, given structural similarities to known inhibitors .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Compare optimized geometries (e.g., dihedral angles) with X-ray data to identify steric clashes or electronic effects .
- SHELX Refinement : Adjust thermal parameters and hydrogen bonding networks in crystallographic models to improve R-factors .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in solution vs. crystal states.
Q. What strategies can determine structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl or methoxy groups) and test activity .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., quinazoline N-atoms) .
- Co-crystallization Studies : Resolve ligand-protein complexes (e.g., with kinases) to identify binding motifs .
Q. How can inconsistencies in biological activity data across assay systems be addressed?
Methodological Answer:
| Source of Variability | Mitigation Strategy | Example Evidence |
|---|---|---|
| Cell Line Differences | Use isogenic cell panels (e.g., NCI-60) | |
| Assay Conditions | Standardize ATP concentrations in kinase assays | |
| Solubility Issues | Optimize DMSO concentrations (<0.1% v/v) |
Q. What mechanistic studies are critical for elucidating this compound’s mode of action in cancer cells?
Methodological Answer:
- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates .
- Cell Cycle Analysis : Use flow cytometry with PI staining to identify G1/S or G2/M arrest .
- Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- LogP Determination : Use shake-flask methods to assess hydrophobicity; aim for 2–4 for blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to measure half-life and CYP450 interactions .
- Formulation : Develop nanoemulsions or PEGylated carriers to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
